

Comparative Efficacy of 6-Methoxy-Tetrahydroquinoline and Tetrahydroquinoxaline Derivatives as Anticancer Agents

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Compound of Interest

Compound Name: 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B177072

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A detailed analysis of their biological activity, mechanism of action, and experimental evaluation.

In the landscape of anticancer drug discovery, heterocyclic compounds are a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline and the structurally related tetrahydroquinoxalines have emerged as potent inhibitors of cancer cell proliferation. This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanism of action and evaluation workflow. The focus is on their activity as tubulin polymerization inhibitors, a critical target in cancer therapy.

Quantitative Efficacy Data

The antitumor activity of various N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has been evaluated against a panel of human tumor cell lines. The following tables summarize the cytotoxicity and tubulin polymerization inhibition data for the most potent compounds identified in recent studies.

Table 1: Cytotoxicity of 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives against Human Cancer Cell Lines

Compound	A549 (lung) GI50 (nM)	KB (nasopharyngeal) GI50 (nM)	KBvin (drug-resistant) GI50 (nM)	DU145 (prostate) GI50 (nM)
6d	1.5	1.6	1.7	1.5
5f	11	-	-	-
6b	190	-	-	-
6c	20	-	-	-
6e	11	-	-	-
Paclitaxel	3.4	2.9	120	2.5

GI50: The concentration of the compound that causes 50% growth inhibition.

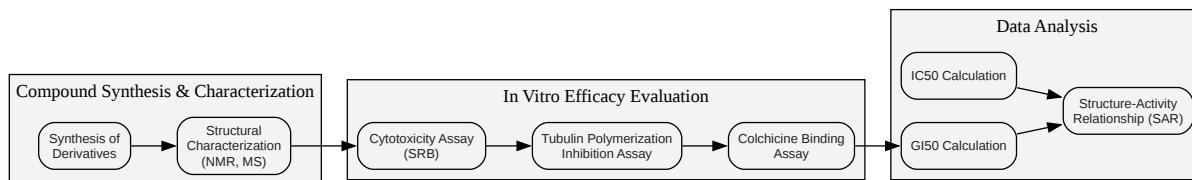
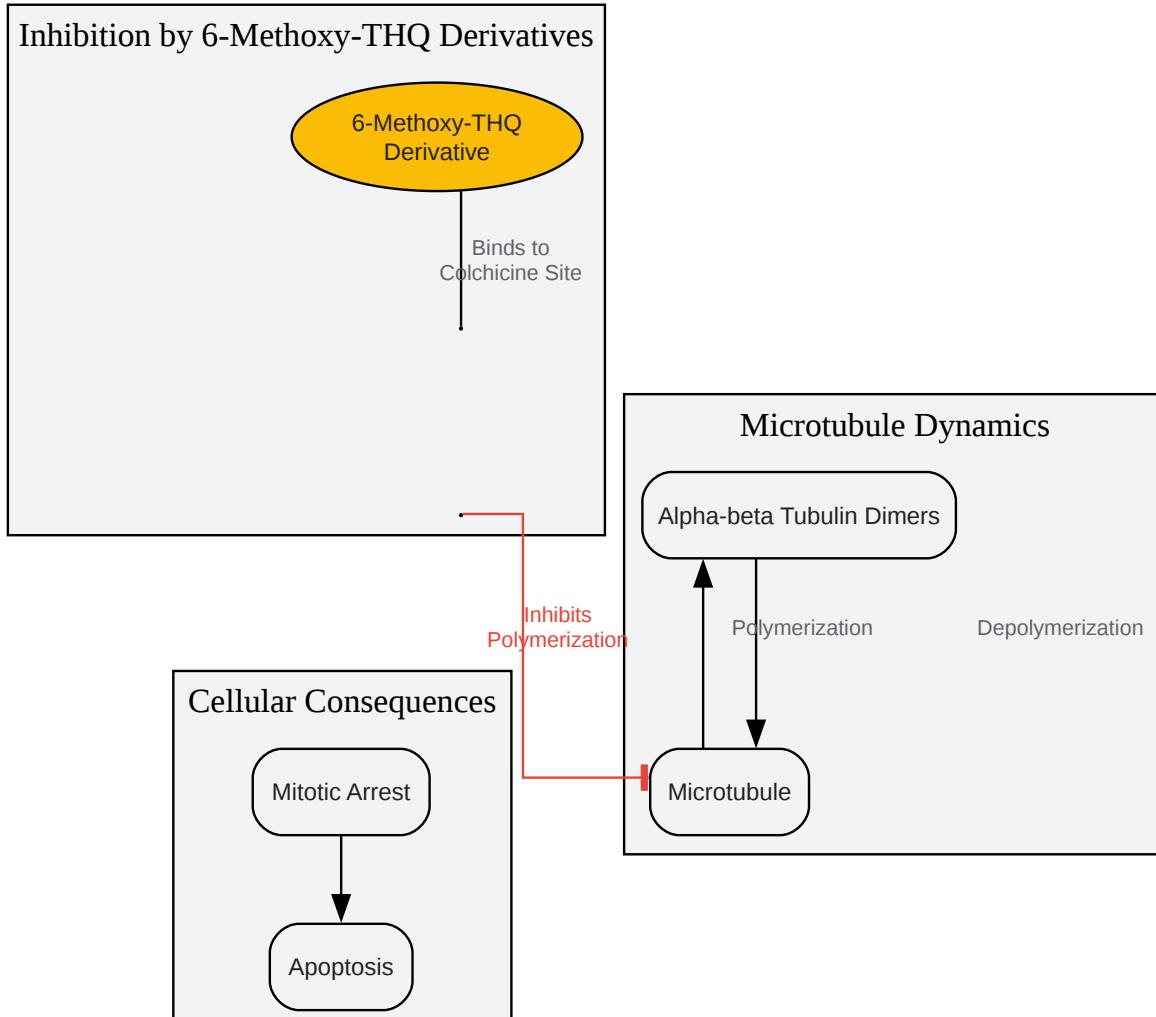
Table 2: Inhibition of Tubulin Polymerization by 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Compound	Tubulin Assembly IC50 (μM)	Colchicine Binding Inhibition (%) at 5 μM
6d	0.93	99
5f	1.0	75
6b	0.92	98
6c	0.95	98
6e	0.98	97
CA-4	0.96	98

IC50: The concentration of the compound that inhibits 50% of tubulin assembly. CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor.

Mechanism of Action: Targeting Tubulin Polymerization

The primary mechanism of action for these potent 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is the inhibition of tubulin polymerization.^[1] Microtubules, which are dynamic polymers of α - and β -tubulin heterodimers, are essential for several cellular processes, including mitosis. By binding to the colchicine site on β -tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline compounds have been shown to be potent inhibitors of tubulin assembly and strongly inhibit the binding of colchicine to tubulin.^[1]



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References

- 1. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
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